N-(Benzoylcarbamoyl)-D-alanylglycine
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Overview
Description
N-(Benzoylcarbamoyl)-D-alanylglycine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzoylcarbamoyl)-D-alanylglycine typically involves the reaction of benzoyl chloride with D-alanylglycine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for extensive purification steps and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: N-(Benzoylcarbamoyl)-D-alanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry: N-(Benzoylcarbamoyl)-D-alanylglycine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a probe to investigate metabolic pathways .
Medicine: It can be used as a lead compound to design new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(Benzoylcarbamoyl)-D-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting metabolic pathways. The benzoyl group can also interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
- N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine
- N-(Benzoylcarbamoyl)-L-alanylglycine
- N-(Benzoylcarbamoyl)-D-alanylalanine
Comparison: N-(Benzoylcarbamoyl)-D-alanylglycine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in scientific research and drug development .
Properties
CAS No. |
827613-16-1 |
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Molecular Formula |
C13H15N3O5 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-[[(2R)-2-(benzoylcarbamoylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H15N3O5/c1-8(11(19)14-7-10(17)18)15-13(21)16-12(20)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18)(H2,15,16,20,21)/t8-/m1/s1 |
InChI Key |
XDSMAMWZPMUTPV-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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